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Compound of Interest

Compound Name: Benzene, (2-butenyloxy)-

Cat. No.: B081109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzene, (2-butenyloxy)-, also known as phenyl crotyl ether. The information presented
herein is essential for the characterization and identification of this compound in various
research and development settings. This document summarizes available quantitative data
from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), and outlines the typical experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E)-isomer of Benzene, (2-
butenyloxy)-.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.32-7.25 m Ar-H (2H, meta)
6.96 - 6.88 m Ar-H (3H, ortho, para)
5.90-5.75 m -O-CH2-CH=
5.70 - 5.58 m =CH-CHs
4.48 d 6.4 -O-CHz2-
1.74 d 6.4 -CHs
« 13 1
Chemical Shift (8) ppm Assignment
158.4 C-O (Aromatic)
131.2 -O-CH2-CH=
129.4 C-H (Aromatic, meta)
127.8 =CH-CHs
120.9 C-H (Aromatic, para)
114.7 C-H (Aromatic, ortho)
68.9 -O-CHz2-
17.8 -CHs
Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3064, 3041 Medium Aromatic C-H Stretch
2917, 2859 Medium Aliphatic C-H Stretch
1600, 1496 Strong Aromatic C=C Bending
1241 Strong Aryl-O Stretch

1040 Strong C-O Stretch

966 Strong =C-H Bend (trans)
750, 691 Strong Aromatic C-H Bending

Iable_AL._Mass_Sp_e_ciLQmﬂn/ (MS) Data

Relative Intensity (%) Assignment
148 40 [M]*
107 10 [M - CsHs]*
94 100 [CsHsOH]* (Phenol)
77 30 [CeHs]* (Phenyl)
55 60 [CaH7]*

Experimental Protocols

The data presented above are typically acquired using the following standard laboratory
procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-25 mg for *H NMR, 50-100 mg for 3C NMR) is prepared in a
deuterated solvent (typically 0.6-0.7 mL of CDCIs) in a clean NMR tube.[1] An internal standard,
such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1] The spectrum
is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] The
instrument is locked onto the deuterium signal of the solvent, and the magnetic field is
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shimmed to achieve optimal resolution.[3] Data acquisition involves a set number of scans,
followed by Fourier transformation of the resulting free induction decay (FID) to obtain the
frequency-domain spectrum.[2]

Infrared (IR) Spectroscopy

For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid
samples, a solution is made in a volatile solvent, a drop is placed on a salt plate, and the
solvent is allowed to evaporate, leaving a thin film of the compound.[2] The sample is then
placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt
plates is recorded first and automatically subtracted from the sample spectrum.[4] The
spectrum is typically recorded over a range of 4000 to 400 cm~1.[2]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC-MS).[5] In electron ionization (EI)
mass spectrometry, the sample molecules in the gas phase are bombarded with a high-energy
electron beam, causing ionization and fragmentation.[5] The resulting positively charged ions
are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer
(e.g., a quadrupole).[5] The detector records the abundance of each ion, generating a mass
spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Benzene, (2-butenyloxy)-.

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-butenyloxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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